Carnegine hydrochloride, (R)-
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Overview
Description
Carnegine hydrochloride, ®-, also known as 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, is a chemical compound with the molecular formula C13H19NO2.HCl. It is a derivative of isoquinoline and is known for its applications in scientific research, particularly in the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carnegine hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline with hydrochloric acid. The reaction typically occurs under controlled conditions, such as low temperature and specific pH levels, to ensure the formation of the desired hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of Carnegine hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
Carnegine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert Carnegine hydrochloride into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
Carnegine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Carnegine hydrochloride is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Carnegine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to affect neurotransmitter systems in the brain, potentially modulating the activity of receptors and enzymes involved in neurotransmission. This interaction can lead to changes in cellular signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Carnegine hydrochloride is structurally similar to other isoquinoline derivatives, such as:
Tetrahydroisoquinoline: A precursor in the synthesis of various alkaloids.
Quinoline: A compound with diverse applications in medicinal chemistry.
Isoquinoline: A core structure in many biologically active molecules
Uniqueness
What sets Carnegine hydrochloride apart from these similar compounds is its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. These unique features make it a valuable compound for research and industrial applications .
Properties
CAS No. |
123438-41-5 |
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Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
(1R)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2;/h7-9H,5-6H2,1-4H3;1H/t9-;/m1./s1 |
InChI Key |
LARXMHOYLNCTFD-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@@H]1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |
Origin of Product |
United States |
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